molecular formula C6H11BrO B2702870 4-Bromooxepane CAS No. 942144-28-7

4-Bromooxepane

Cat. No.: B2702870
CAS No.: 942144-28-7
M. Wt: 179.057
InChI Key: OQXUHHBEGCYJID-UHFFFAOYSA-N
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Description

4-Bromooxepane is a chemical compound with the molecular formula C6H11BrO. It has a molecular weight of 179.05494 g/mol . The molecule contains a total of 19 bonds, including 8 non-H bonds, 1 seven-membered ring, and 1 aliphatic ether .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 19 bonds. There are 8 non-H bonds, 1 seven-membered ring, and 1 ether (aliphatic) .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromooxepane is utilized in various chemical syntheses and reactions, demonstrating its versatility as a chemical reagent. For instance, a catalytic system involving organoselenium and DMAP (4-(dimethylamino)pyridine) has been developed for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, showcasing the ability to form compounds with high transannular strain through a quaternary selenium intermediate (Verma et al., 2016). Additionally, the conversion of cyclopropane-fused carbohydrates into oxepines, with 2-bromooxepanes obtained through silver(I)-promoted thermal ring expansion, highlights its role in accessing diverse members of the septanoside family of carbohydrate mimetics (Hewitt & Harvey, 2010).

Environmental and Material Sciences

In the field of environmental and material sciences, the study of brominated hydrocarbons, including compounds related to this compound, has implications for understanding the formation of hazardous combustion byproducts. The pyrolysis of brominated compounds has been investigated to elucidate the potential for forming brominated dioxins (Evans & Dellinger, 2003). This research is critical for assessing environmental risks associated with the use of brominated flame retardants.

Applications in Polymer and Materials Chemistry

This compound and related brominated compounds find applications in polymer and materials chemistry, contributing to the development of innovative materials. The preparation and properties of novel hydrogen bromide solutions in 1,4-dioxane demonstrate alternative reagents for bromination reactions, offering a liquid alternative to HBr gas without protic solvents (Nishio et al., 2017). Moreover, the synthesis of functional degradable polymers through radical ring-opening copolymerization, involving vinyl bromobutanoate, showcases post-polymerization modification capabilities for creating hydrophilic functional degradable copolymers (Hedir et al., 2015).

Safety and Hazards

The safety information available indicates that 4-Bromooxepane may pose certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with the compound include EUH209/209A, H227, H302, H315, H319, and H335 .

Properties

IUPAC Name

4-bromooxepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-6-2-1-4-8-5-3-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXUHHBEGCYJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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